ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and an ethyl ester group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chloro group.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Dihydropyrazoles.
Hydrolysis Products: 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial activities.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides.
Material Science: The compound is used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The chloro group can form hydrogen bonds or van der Waals interactions with target proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 4-chloro-1H-pyrazole-5-carboxylate: Lacks the trifluoroethyl group, resulting in different lipophilicity and biological activity.
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: Lacks the chloro group, affecting its reactivity and binding properties.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
The unique combination of the chloro, trifluoroethyl, and ethyl ester groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)6-5(9)3-13-14(6)4-8(10,11)12/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMJSTXBZBJKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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